molecular formula C9H11BrClNO B13296131 (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL

Cat. No.: B13296131
M. Wt: 264.54 g/mol
InChI Key: DBZUJPKLCBUZDN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-ol is a chiral amino alcohol of high interest in advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate, or "building block," for the construction of more complex, biologically active molecules. Its structure, featuring both amino and alcohol functional groups on a propanol backbone attached to a dihalogenated phenyl ring, makes it a valuable precursor in asymmetric synthesis. Compounds with this core structure are frequently investigated in drug discovery. Structurally similar (S)-configured amino alcohols are recognized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . Specifically, research into analogs, such as those based on (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol, highlights their application in developing protein kinase B (Akt) inhibitors, which are a significant target in oncology research . The presence of both bromo and chloro substituents on the aromatic ring allows for further selective chemical modifications, enabling researchers to fine-tune the properties and potency of potential drug candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-2-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

DBZUJPKLCBUZDN-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CCO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(CCO)N)Cl

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Catalytic Allylboration and Mizoroki–Heck Reaction

The synthesis process is notably advanced by employing a one-pot catalytic enantioselective allylboration followed by a Mizoroki–Heck cyclization, as demonstrated in recent literature. This method allows for high enantiomeric purity and scalability.

Key Steps:

  • Step 1: Enantioselective allylboration of 2-bromoaryl ketones using chiral BINOL-derived catalysts, such as (S)-3,3′-Br₂-BINOL, with allylboronic acid esters or related reagents.
  • Step 2: Palladium-catalyzed Mizoroki–Heck cyclization to form the indanone core, which is subsequently oxidized or reduced to yield the amino alcohol.

Reaction Conditions:

  • Catalysts: Brønsted acids (e.g., chiral BINOL derivatives), palladium complexes (e.g., PdCl₂(PPh₃)₂).
  • Solvents: Toluene, with reaction times ranging from 18 to 120 hours.
  • Yields: Up to 100% for the allylation step and high enantioselectivity (up to 96:4 er).

Preparation of 2-Bromoaryl Ketones as Precursors

The starting materials, 2-bromoaryl ketones, are synthesized via:

This approach enables the scalable synthesis of diverse substituted 2-bromoaryl ketones, which are essential substrates for the asymmetric allylboration step.

Substrate Scope and Variations

The methodology accommodates various aryl substituents, including electron-rich and electron-deficient groups, allowing for the synthesis of a broad range of analogs. Notably:

  • Electron-rich substrates (e.g., methoxy groups) produce high yields and enantioselectivity.
  • Electron-deficient substrates (e.g., nitro groups) are more challenging, with some yielding lower overall yields.

Catalytic Conditions and Optimization

Parameter Conditions Notes
Catalyst (S)-3,3′-Br₂-BINOL (5–7.5 mol%) Critical for enantioselectivity
Palladium Catalyst PdCl₂(PPh₃)₂ or PdCl₂(dppf) For Mizoroki–Heck cyclization
Solvent Toluene Common choice for high yield
Reaction Time 18–120 hours Depending on substrate and catalyst loading
Enantiomeric Ratio Up to 96:4 er Achieved with optimized conditions

Post-Synthesis Functionalization

The amino alcohol core can be further derivatized:

  • Ozonolysis to form indanone intermediates.
  • Reduction with sodium triacetoxyborohydride for diol formation.
  • Reductive amination to generate various amino derivatives with high stereoselectivity.

Research Findings and Data Table

Method Starting Material Catalyst Reagents Yield Enantiomeric Ratio Remarks
Asymmetric allylboration + Mizoroki–Heck 2-bromoaryl ketones (S)-3,3′-Br₂-BINOL, PdCl₂(PPh₃)₂ Allylboronic acid esters Up to 100% 96:4 er High scalability and enantioselectivity
Sequential synthesis 2-bromobenzaldehyde Grignard, MnO₂ - Good yields - Scalable precursor preparation

Research Findings Summary

Recent advances have demonstrated that the asymmetric synthesis of (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL can be efficiently achieved through catalytic enantioselective allylboration combined with palladium-catalyzed cyclization. This approach offers high stereocontrol, broad substrate scope, and potential for scale-up, making it highly relevant for medicinal chemistry and complex molecule synthesis.

Notes and Recommendations

  • The stereoselectivity heavily depends on the choice of chiral BINOL catalysts and palladium complexes.
  • Electron-rich aryl substrates tend to give higher yields and enantioselectivity.
  • Optimization of reaction conditions, such as temperature and catalyst loading, is critical for achieving high purity and yield.
  • Further functionalization strategies can be employed post-synthesis to diversify the compound's derivatives.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the amino group.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of chiral compounds on biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity. The bromine and chlorine atoms can also participate in halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analog: (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL

The most structurally analogous compound identified is (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL (CAS: 1272731-34-6), which shares the same chiral backbone but differs in phenyl substituents .

Key Structural and Electronic Differences :
Parameter (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL
Molecular Formula C₉H₁₁BrClNO C₁₀H₁₄BrNO
Molecular Weight 264.5 g/mol 244.13 g/mol
Phenyl Substituents 2-Cl, 5-Br 2-Br, 4-CH₃
Electronic Effects Dual electron-withdrawing (Cl, Br) Mixed: Br (electron-withdrawing), CH₃ (electron-donating)
Steric Profile Moderate steric bulk (Cl, Br) Increased bulk at C-4 (methyl group)
Implications of Substituent Variations :

In contrast, the 4-CH₃ group in the analog introduces electron-donating effects, which may reduce electrophilicity but improve lipid solubility .

Steric Considerations :

  • The 4-CH₃ group in the analog adds steric hindrance at the para position, which could limit binding to narrow active sites.
  • The target compound’s smaller 5-Br substituent may allow better spatial accommodation in hydrophobic pockets.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (264.5 vs. 244.13 g/mol) and polar Cl/Br substituents may reduce lipophilicity compared to the methyl-containing analog.

Broader Context: Halogenated Amino Alcohols

Halogenated amino alcohols are a critical class of intermediates in drug synthesis. For example:

  • Beta-blockers: Compounds like propranolol share structural motifs with amino alcohols, where halogenation modulates receptor affinity and metabolic stability.
  • Anticancer Agents : Bromine and chlorine substituents are often leveraged to enhance cytotoxicity via DNA intercalation or topoisomerase inhibition.

The target compound’s dual halogenation aligns with trends in kinase inhibitor design, where halogens improve binding through hydrophobic and halogen-bonding interactions .

Proposed Research :

  • Synthesize both compounds and evaluate their inhibitory activity against kinase targets (e.g., EGFR, BRAF).
  • Conduct computational modeling to assess halogen-bonding interactions in protein-ligand complexes.

Biological Activity

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL, also known by its CAS number 1388125-66-3, is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and chlorine atoms. These structural characteristics suggest significant interactions with biological targets, making it a candidate for further pharmacological research.

The molecular formula of this compound is C9H11BrClNOC_9H_{11}BrClNO, with a molecular weight of approximately 264.55 g/mol. The presence of halogen atoms (bromine and chlorine) can enhance the compound's reactivity and influence its biological activity through mechanisms such as halogen bonding.

PropertyValue
Molecular FormulaC9H11BrClNOC_9H_{11}BrClNO
Molecular Weight264.55 g/mol
CAS Number1388125-66-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with proteins, enzymes, or receptors, while the halogen substituents may engage in halogen bonding, which is crucial for modulating enzyme activity and receptor interactions. Such properties are essential for understanding the compound's potential therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies have suggested that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing amino groups have shown cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
  • Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Studies have indicated that halogenated compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Enzyme Inhibition : Given its potential to interact with biological macromolecules, this compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of various derivatives on A549 cells using the MTT assay. The results indicated that compounds featuring free amino groups exhibited significant reductions in cell viability, suggesting a potential pathway for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable inhibitory effects, highlighting its potential as an antimicrobial agent.

Case Study 3: Enzyme Interaction Studies

Research involving binding affinity assays revealed that this compound interacts effectively with specific receptors involved in neurotransmission and metabolic regulation. These findings point towards its utility in drug design targeting neurological disorders.

Q & A

Q. What are the key structural features of (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL, and how do they influence its reactivity?

The compound features a chiral (3S) configuration, an amino group, a hydroxyl group, and a 5-bromo-2-chlorophenyl substituent. The bromine and chlorine atoms on the aromatic ring enhance electrophilic substitution resistance due to their electron-withdrawing effects, while the amino and hydroxyl groups enable hydrogen bonding and nucleophilic reactivity. These features make it suitable for asymmetric synthesis and interactions with biological targets like enzymes .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis starts with halogenated aromatic precursors (e.g., 5-bromo-2-chlorobenzaldehyde). Key steps include:

  • Asymmetric aminohydroxylation : Catalyzed by chiral ligands to establish the (3S) configuration .
  • Reductive amination : Using sodium borohydride or cyanoborohydride to stabilize intermediates .
  • Chiral chromatography : To resolve enantiomers and ensure >98% enantiomeric excess .

Q. How can researchers verify the stereochemical purity of this compound?

Methods include:

  • Circular Dichroism (CD) : To confirm the (3S) configuration via optical activity .
  • X-ray crystallography : For absolute configuration determination .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers .

Advanced Research Questions

Q. How does the (3S) configuration impact biological activity compared to its (3R) enantiomer?

The (3S) configuration determines spatial orientation of functional groups, influencing binding affinity to biological targets. For example, in a study of similar bromophenyl-propanol derivatives, the (3S) enantiomer showed 10-fold higher inhibition of a kinase enzyme compared to (3R), attributed to better alignment with the active site .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated phenylpropanol derivatives?

Discrepancies often arise from:

  • Substituent positioning : For example, 5-bromo-2-chloro substitution (as in this compound) may enhance metabolic stability compared to 3-bromo-4-chloro analogs .
  • Assay conditions : Variations in pH or co-solvents (e.g., DMSO) can alter protonation states of amino/hydroxyl groups, affecting binding . Mitigation includes standardizing assays (e.g., fixed pH 7.4 buffers) and using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How do the bromine and chlorine substituents influence this compound’s pharmacokinetic properties?

  • Bromine : Increases lipophilicity (logP +0.5 vs. non-brominated analogs), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Chlorine : Stabilizes the aromatic ring against oxidative metabolism, extending half-life in vivo (t1/2 ≈ 6.2 hours in rodent models) . Computational modeling (e.g., QikProp) predicts a polar surface area of 65 Ų, suggesting moderate oral bioavailability .

Q. What are the challenges in designing SAR studies for this compound?

Key challenges include:

  • Stereochemical complexity : Minor changes in substituent position (e.g., 5-bromo vs. 4-bromo) drastically alter activity .
  • Synthetic accessibility : Introducing bulky groups at the 2-chloro position requires Pd-catalyzed cross-coupling under inert conditions . Solutions include fragment-based drug design (FBDD) and leveraging cryo-EM to visualize target interactions .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing derivatives of this compound?

  • High-resolution mass spectrometry (HRMS) : To confirm molecular formulas (e.g., C9H12BrClNO2) .
  • 2D NMR (COSY, HSQC) : To assign proton environments and verify substitution patterns .
  • X-ray photoelectron spectroscopy (XPS) : To validate halogen presence and oxidation states .

Q. How can researchers optimize reaction yields in asymmetric syntheses?

  • Catalyst screening : Chiral oxazaborolidine catalysts improve enantioselectivity (>90% ee) .
  • Solvent optimization : Tetrahydrofuran (THF) increases reaction rates vs. dichloromethane (DCM) .
  • Temperature control : Maintaining −20°C minimizes racemization during aminohydroxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.